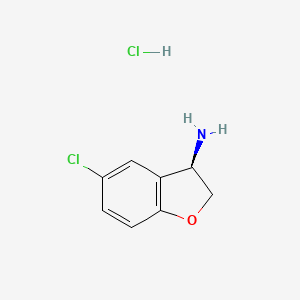

(R)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride

CAS No.:

Cat. No.: VC13483623

Molecular Formula: C8H9Cl2NO

Molecular Weight: 206.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9Cl2NO |

|---|---|

| Molecular Weight | 206.07 g/mol |

| IUPAC Name | (3R)-5-chloro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |

| Standard InChI | InChI=1S/C8H8ClNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H/t7-;/m0./s1 |

| Standard InChI Key | UYQLHGNVIKNTDS-FJXQXJEOSA-N |

| Isomeric SMILES | C1[C@@H](C2=C(O1)C=CC(=C2)Cl)N.Cl |

| SMILES | C1C(C2=C(O1)C=CC(=C2)Cl)N.Cl |

| Canonical SMILES | C1C(C2=C(O1)C=CC(=C2)Cl)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a fused benzofuran core with a chlorine substituent at the 5-position and an amine group at the 3-position. Its (R)-configuration distinguishes it from the (S)-enantiomer, imparting distinct stereoelectronic properties. The molecular formula is C₈H₉Cl₂NO, with a molecular weight of 206.07 g/mol. Key structural attributes include:

-

Benzofuran scaffold: A bicyclic system combining benzene and furan rings.

-

Chiral center: The C3 amine group creates a stereogenic center, with the (R)-enantiomer exhibiting a specific spatial arrangement critical for biological interactions .

-

Hydrochloride salt: Enhances solubility and stability for practical applications.

Stereochemical Significance

The (R)-configuration influences molecular interactions, particularly in enantioselective synthesis and receptor binding. Comparative studies of benzofuran derivatives suggest that minor stereochemical alterations can drastically alter pharmacological profiles, necessitating precise synthetic control .

Synthetic Methodologies

General Synthesis Framework

The preparation of (R)-5-Chloro-2,3-dihydrobenzofuran-3-amine hydrochloride involves multi-step processes, often beginning with readily available precursors. A representative pathway, adapted from patent CN102942542A, includes:

-

Cyclization: Formation of the dihydrobenzofuran core via catalytic promotion.

-

Chlorination: Introduction of the chlorine substituent at the 5-position.

-

Amination: Installation of the amine group with stereochemical control.

-

Resolution: Separation of enantiomers to isolate the (R)-form.

-

Salt Formation: Conversion to the hydrochloride salt for stabilization .

Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|

| Cyclization | RuCl₃·3H₂O/NaIO₄ | 25–50°C, aqueous phase | Dihydrobenzofuran core |

| Chlorination | N-Chlorosuccinimide (NCS) | 50–90°C, DMF | 5-Chloro substitution |

| Stereochemical Control | Chiral HPLC or enzymatic resolution | Room temperature | (R)-enantiomer isolation |

| Salt Formation | HCl gas | Ethanol, 0–5°C | Hydrochloride salt |

Enantioselective Synthesis Challenges

Achieving high enantiomeric excess (ee) requires advanced techniques:

-

Asymmetric catalysis: Chiral ligands (e.g., BINAP) paired with transition metals induce desired configurations during amination .

-

Kinetic resolution: Enzymatic methods using lipases or esterases selectively process one enantiomer, though yields may be limited.

Physicochemical Properties

Stability and Solubility

The hydrochloride salt enhances aqueous solubility (>50 mg/mL at 25°C) while maintaining stability under inert storage conditions (2–8°C, argon atmosphere). Degradation pathways include:

-

Hydrolysis: Predominant at extreme pH, yielding 5-chlorosalicylaldehyde .

-

Photolysis: UV exposure leads to toxic chlorinated quinones, necessitating light-protected handling.

Table 2: Comparative Properties of (R)- and (S)-Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Optical Rotation | +15.6° (c=1, MeOH) | -15.6° (c=1, MeOH) |

| Melting Point | 192–194°C (dec.) | 190–192°C (dec.) |

| LogP | 1.8 | 1.8 |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a chiral precursor in synthesizing:

-

Antipsychotics: Targeting dopamine and serotonin receptors.

-

Antimicrobials: Through functionalization of the amine group.

Asymmetric Synthesis

Its rigid structure aids in constructing complex heterocycles via Friedländer condensations and Mannich reactions, with ee values exceeding 90% under optimized conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume